molecular formula C29H36N4O4S B12514993 1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione

1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione

Cat. No.: B12514993
M. Wt: 536.7 g/mol
InChI Key: JAHGAORXKOITJJ-UHFFFAOYSA-N
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Description

Structural Features Influencing Reactivity

  • Benzimidazole Core : Provides aromatic stability and sites for electrophilic substitution.
  • Pyridine Substituents : Enhance solubility and enable coordination chemistry.
  • Thione Group : Participates in tautomerism and serves as a nucleophilic center.

Properties

Molecular Formula

C29H36N4O4S

Molecular Weight

536.7 g/mol

IUPAC Name

1,3-bis[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]benzimidazole-2-thione

InChI

InChI=1S/C29H36N4O4S/c1-21-23(30-13-11-27(21)36-17-7-15-34-3)19-32-25-9-5-6-10-26(25)33(29(32)38)20-24-22(2)28(12-14-31-24)37-18-8-16-35-4/h5-6,9-14H,7-8,15-20H2,1-4H3

InChI Key

JAHGAORXKOITJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CN2C3=CC=CC=C3N(C2=S)CC4=NC=CC(=C4C)OCCCOC)OCCCOC

Origin of Product

United States

Preparation Methods

Cyclization of Vicinal Diamines with Thiocarbonyl Reagents

A common method employs vicinal diamines and 1,1′-thiocarbonyldiimidazole (TCDI) under mild conditions. For example, reacting o-phenylenediamine with TCDI in anhydrous solvents (e.g., dichloromethane or toluene) yields 1H-benzo[d]imidazole-2-thione. This reaction proceeds via a concerted mechanism, forming the five-membered thione ring.

Key Reaction Parameters

Reagent Solvent Temperature Yield
TCDI Dichloromethane 0–25°C 70–90%
Allyl isothiocyanate Bromobenzene Reflux 83–91%

Note: TCDI provides a high-yield route, while allyl isothiocyanate offers cost efficiency.

Alkylation and Cyclization

Alternative routes involve alkylation of benzimidazole derivatives. For instance, 2-mercaptobenzimidazole reacts with ethylbromoacetate in the presence of triethylamine to form alkylated intermediates, which undergo deacetylation to yield the thione core.

Deacetylation Conditions

Base Solvent Time Yield
Piperidine Acetone 1 hr >90%
KOH Acetone 2 hr 85%

Piperidine is preferred due to its superior deacetylation efficiency.

Functionalization of the Pyridinylmethyl Substituent

The 4-(3-methoxypropoxy)-3-methylpyridin-2-ylmethyl group is synthesized through multi-step reactions.

Synthesis of the Pyridine Backbone

  • Nitration and Substitution :

    • 2,3-Dimethyl-4-nitropyridine-N-oxide reacts with 3-methoxypropanol under basic conditions (e.g., NaH) to replace the nitro group with a methoxypropoxy substituent.
    • Conditions : Dichloromethane, 0°C, 1.5 hr → 90% yield.
  • Acylation and Hydrolysis :

    • The intermediate undergoes acylation with trifluoromethanesulfonic anhydride to form a triflate, followed by hydrolysis to generate a hydroxymethyl group.
  • Chlorination :

    • Treatment with thionyl chloride or phosphorus oxychloride converts the hydroxymethyl group to a chloromethyl group, enabling subsequent alkylation.

Critical Steps

Step Reagents/Conditions Yield
Nitration 3-Methoxypropanol, NaH 90%
Acylation Trifluoromethanesulfonic anhydride 85%
Hydrolysis NaHCO₃, H₂O 80%
Chlorination SOCl₂, 50°C 75%

Purification and Characterization

Crude products are purified via recrystallization or column chromatography.

Purification Methods

Method Solvent System Purity
Recrystallization Acetonitrile/ethyl acetate 99%
Column Chromatography Hexane/ethyl acetate (4:1) 95%

Characterization includes:

  • ¹H NMR : Peaks at δ 2.3–2.6 (CH₃), 3.3–3.7 (OCH₂CH₂OCH₃), 7.0–8.5 (aromatic H).
  • IR : C=S stretch at ~1055 cm⁻¹.

Comparative Analysis of Synthetic Routes

Mannich Reaction Alkylation
Regioselectivity High (N1/N3) Moderate (S-alkylation)
Yield 60–75% 65–70%
Scalability Good (batch) Moderate (sensitive to base)
Purity High (>95%) High (>90%)

Data compiled from sources.

Industrial and Research Applications

This compound serves as a precursor for:

  • Pharmaceuticals : Proton pump inhibitors (e.g., rabeprazole analogs).
  • Agrochemicals : Fungicides and herbicides due to the pyridinylmethyl group’s bioactivity.
  • Coordination Chemistry : Ligand for metal complexes in catalysis.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structure diverges from analogs in key functional groups and substitution patterns. Below is a comparative analysis with structurally related compounds (Table 1):

Compound Name / CAS No. Core Structure Substituents Molecular Weight Key Features
Target Compound Benzo[d]imidazole-2-thione Two (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl groups Not provided Dual pyridinylmethyl substitution; thione group enhances electrophilicity
[935260-92-7] Benzo[d]imidazole-sulfinyl One (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl-sulfinyl group 552.69 Sulfinyl (S=O) group increases polarity; single substitution
[117977-21-6] Benzo[d]imidazole-thioether [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl-thioether Not provided Thioether (S-) linkage; lower oxidation state than sulfinyl/thione
[103577-40-8] Benzo[d]imidazole-sulfinyl (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl-sulfinyl Not provided Trifluoroethoxy group enhances lipophilicity; fluorinated substituent

Table 1. Structural comparison of the target compound with analogs.

Functional Group Impact

  • Thione (C=S) vs. Sulfinyl (S=O): The thione group in the target compound is less polar than sulfinyl analogs (e.g., [935260-92-7]) but more reactive due to sulfur’s electrophilicity. This may influence binding to biological targets, such as H+/K+-ATPase in PPIs .
  • Dual vs. Single Substitution: The bis-pyridinylmethyl substitution in the target compound could improve binding avidity compared to mono-substituted analogs (e.g., [117977-21-6]) but may reduce metabolic stability due to increased steric bulk .

Biological Activity

Overview

1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a complex organic compound belonging to the class of benzimidazole derivatives. Its structure includes multiple functional groups that contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, along with mechanisms of action and relevant case studies.

  • Molecular Formula: C29H36N4O4S
  • Molecular Weight: 536.7 g/mol
  • IUPAC Name: 1,3-bis[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]benzimidazole-2-thione

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction leads to modulation of various biological pathways. Notably, the compound has shown potential in inhibiting protein kinases, which play crucial roles in cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/ml
Escherichia coli62.5 µg/ml
Candida albicans250 µg/ml

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2.

Case Study: HepG2 Cell Line

In a study assessing the cytotoxic effects on HepG2 liver cancer cells:

  • Treatment with the compound resulted in a 3.9-fold increase in caspase-3 levels.
  • Bax levels increased by 7.22-fold , while Bcl-2 levels decreased by 7.5-fold compared to control groups, indicating a strong pro-apoptotic effect .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound are crucial for its biological activity. The presence of methoxypropoxy groups enhances solubility and reactivity, which may improve its efficacy against various biological targets .

Comparative Analysis

To provide a broader context for the compound's activity, several benzimidazole derivatives have been compared based on their biological profiles.

Table 2: Comparative Biological Activities of Benzimidazole Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityReference
Compound A (similar structure)MIC = 100 µg/mlInduces apoptosis
Compound B (different substituents)MIC = 75 µg/mlModerate cytotoxicity
This compoundMIC = 50 µg/mlStrong apoptotic effects

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